molecular formula C17H18O4 B590263 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester CAS No. 1046116-52-2

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester

Cat. No. B590263
CAS RN: 1046116-52-2
M. Wt: 289.345
InChI Key: BEPLSLADXOJCBY-BMSJAHLVSA-N
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Description

2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid-d3 Methyl Ester is a labelled intermediate of Ambrisentan . It is also an impurity in the synthesis of Ambrisentan , a nonpeptide endothelin ETA receptor antagonist .


Molecular Structure Analysis

The molecular formula of this compound is C16H16O4 . The InChI code is 1S/C16H16O4/c1-20-16(14(17)15(18)19,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14,17H,1H3,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 272.3 . The specific rotation is +11.0 to +15.0 deg (C=1.8, EtOH) . It has a melting point of 120 °C (dec.) .

Safety and Hazards

This compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists .

properties

CAS RN

1046116-52-2

Molecular Formula

C17H18O4

Molecular Weight

289.345

IUPAC Name

methyl 2-hydroxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate

InChI

InChI=1S/C17H18O4/c1-20-16(19)15(18)17(21-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,18H,1-2H3/i2D3

InChI Key

BEPLSLADXOJCBY-BMSJAHLVSA-N

SMILES

COC(=O)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)OC)O

synonyms

α-Hydroxy-β-methoxy-β-phenyl-benzenepropanoic Acid-d3 Methyl Ester; 

Origin of Product

United States

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